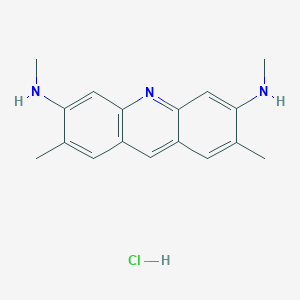
Benzo(f)quinoline, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoline, 1-methyl- is a heterocyclic aromatic compound that belongs to the family of quinolines. It is characterized by a fused benzene and pyridine ring system with a methyl group attached to the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline, 1-methyl- can be achieved through various methods. One common approach involves the Friedländer synthesis, which utilizes 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic amine under basic conditions .
Industrial Production Methods
Industrial production of Benzo(f)quinoline, 1-methyl- often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts such as palladium or copper in cross-coupling reactions has been reported. Additionally, microwave-assisted synthesis and solvent-free conditions are explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(f)quinoline, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Applications De Recherche Scientifique
Benzo(f)quinoline, 1-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and DNA intercalators.
Industry: It is utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of Benzo(f)quinoline, 1-methyl- involves its interaction with various molecular targets. For instance, in medicinal applications, it can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .
Comparaison Avec Des Composés Similaires
Benzo(f)quinoline, 1-methyl- can be compared with other quinoline derivatives such as:
Quinoline: Lacks the fused benzene ring and methyl group.
Isoquinoline: Has a different ring fusion pattern.
Benzo(h)quinoline: Has the benzene ring fused at a different position.
1-Methylisoquinoline: Similar structure but with the methyl group on the isoquinoline ring.
The uniqueness of Benzo(f)quinoline, 1-methyl- lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
604-49-9 |
|---|---|
Formule moléculaire |
C14H11N |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H11N/c1-10-8-9-15-13-7-6-11-4-2-3-5-12(11)14(10)13/h2-9H,1H3 |
Clé InChI |
DRYQGJXUTJRTGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)






![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)



![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
